1-{3-[(Pyrimidin-4-yl)amino]azetidin-1-yl}-2-[3-(trifluoromethyl)phenyl]ethan-1-one
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Overview
Description
This compound is a complex organic molecule that contains a pyrimidinyl group, an azetidinyl group, and a phenyl group . The pyrimidinyl group is a six-membered ring with two nitrogen atoms, the azetidinyl group is a four-membered ring with one nitrogen atom, and the phenyl group is a six-membered ring with alternating double bonds .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds are often synthesized through a series of reactions involving nucleophilic substitutions and condensations .Molecular Structure Analysis
The molecular structure of this compound would likely be determined through spectroscopic characterization . The presence of the pyrimidinyl, azetidinyl, and phenyl groups would likely result in distinct peaks in the NMR and IR spectra .Chemical Reactions Analysis
The reactivity of this compound would likely depend on the specific substituents attached to the pyrimidinyl, azetidinyl, and phenyl groups . For example, the presence of an amino group could make the compound more nucleophilic .Scientific Research Applications
- Background : Phenylpyrazolo [3,4-d]pyrimidine is a scaffold known for its diverse biological activities, including antiparasitic, antifungal, antimicrobial, and antiproliferative effects .
- Research : New aryl analogs of this compound were synthesized and evaluated for their anticancer effects on various cancer cell lines (MCF-7, HCT116, and HePG-2). Some compounds exhibited potent cytotoxicity with low resistance .
- Target Inhibition : These analogs were also evaluated for inhibitory effects on essential cancer targets, including EGFR WT, EGFR T790M, VGFR2, and Top-II. Compound 5i emerged as a potent non-selective dual EGFR/VGFR2 inhibitor .
- Discovery : The compound ®-1-(3-(4-Amino-3-(4-phenoxyphenyl)-1H-pyrazolo [3,4-d]pyrimidin-1-yl)piperidin-1-yl)-2-(dimethylamino)ethanone (CHMFL-FLT3-122) was identified as a potent and orally available FLT3 kinase inhibitor for FLT3-ITD positive acute myeloid leukemia .
- Structure-Activity Relationship : Incorporating a pyrimidine-fused heterocycle at position 4 of the pyrazole scaffold was critical for FLT3 inhibition .
- Computational Studies : In silico molecular docking studies explored the antimicrobial potential of oxadiazole and pyrimidine-bearing heterocyclic compounds, including derivatives related to our compound of interest .
- Targeting Cancer Cells : A new set of small molecules featuring pyrazolo [3,4-d]pyrimidine and pyrazolo [4,3-e][1,2,4]triazolo [1,5-c]pyrimidine scaffolds were designed. These compounds, including thioglycoside derivatives, were investigated for CDK2 inhibition, an appealing target for cancer treatment .
Anticancer Activity
FLT3 Kinase Inhibition
Antimicrobial Potential
CDK2 Inhibition
Safety And Hazards
properties
IUPAC Name |
1-[3-(pyrimidin-4-ylamino)azetidin-1-yl]-2-[3-(trifluoromethyl)phenyl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15F3N4O/c17-16(18,19)12-3-1-2-11(6-12)7-15(24)23-8-13(9-23)22-14-4-5-20-10-21-14/h1-6,10,13H,7-9H2,(H,20,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQSBUZTVMSYFAB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)CC2=CC(=CC=C2)C(F)(F)F)NC3=NC=NC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15F3N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-{3-[(Pyrimidin-4-yl)amino]azetidin-1-yl}-2-[3-(trifluoromethyl)phenyl]ethan-1-one |
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